molecular formula C11H10N2O2S2 B5575270 N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B5575270
M. Wt: 266.3 g/mol
InChI Key: GQIIKERYIKTNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Scientific Research Applications

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzothiazole derivatives often involves the inhibition of various enzymes, contributing to their antibacterial activity .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific compound. It’s important to refer to the safety data sheet of the specific compound for accurate information .

Future Directions

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives, due to their wide range of biological activities and medicinal applications, are of great interest in this regard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with N-acetylglycine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide.

    Benzothiazole: The parent compound of the benzothiazole family.

    N-acetylglycine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its acetyl group and benzothiazole moiety contribute to its diverse applications in scientific research and industry .

Properties

IUPAC Name

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-7(14)12-10(15)6-16-11-13-8-4-2-3-5-9(8)17-11/h2-5H,6H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIIKERYIKTNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.